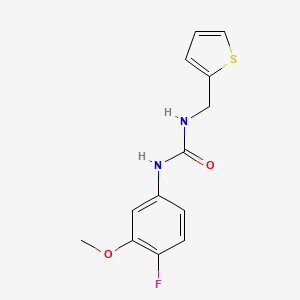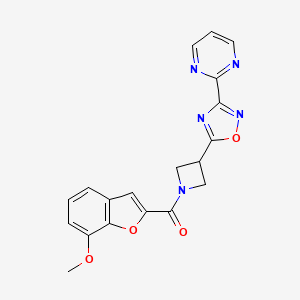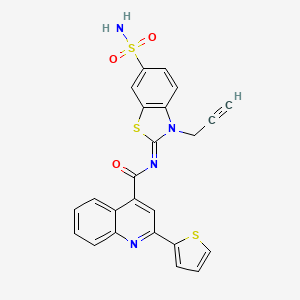![molecular formula C21H20F2N2O5 B2435504 (E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide CAS No. 1013253-16-1](/img/structure/B2435504.png)
(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis analysis of this compound is not available in the retrieved data. The synthesis of a compound typically involves a series of chemical reactions that transform starting materials into the desired compound through a step-by-step process. The specifics of the synthesis would depend on the exact nature of the compound and the most efficient way to form its bonds .Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure can provide important information about the compound’s properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions analysis would involve studying how this compound reacts with other substances. This could include looking at what products are formed during the reaction and what conditions are needed for the reaction to occur. The specific chemical reactions analysis for this compound is not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, chemical formula, physical form, solubility, and boiling point. For this compound, the molecular formula is C21H20F2N2O5 and the molecular weight is 418.397. Other physical and chemical properties are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Photophysical Studies
Photophysical studies of 1,2-diarylethenes, including compounds with cyano and methoxy substituents, have revealed insights into their absorption and fluorescence properties. These studies show how solvent polarity affects fluorescence, with dual fluorescence observed in some cases due to different excited states. The research provides a foundation for understanding the photophysical behavior of similar compounds (Singh & Kanvah, 2001).
Electrochromic and Electrofluorescent Materials
The development of electroactive materials, such as polyamides containing electroactive fluorophores, demonstrates the potential of these compounds in applications like electrochromic devices. These materials exhibit reversible color changes and high fluorescence quantum yields, highlighting their utility in creating visually dynamic materials (Sun et al., 2016).
Photoluminescence Properties
Research into π-extended fluorene derivatives, including those with cyano and methoxy groups, has uncovered compounds with high fluorescence quantum yields and solvatochromic behaviors. These findings suggest applications in fluorescent materials and sensors, where changes in emission can signal different environmental conditions (Kotaka, Konishi, & Mizuno, 2010).
Structural Analysis
Structural analyses of analogs and derivatives provide insight into the molecular configurations that influence the activity and properties of these compounds. Understanding the planar conformation and intramolecular interactions helps in designing molecules with desired biological or physical properties (Ghosh, Zheng, & Uckun, 1999).
Mechanofluorochromic Properties
The study of 3-aryl-2-cyano acrylamide derivatives has revealed the impact of molecular stacking on optical properties. These investigations can inform the design of materials that change their luminescence in response to mechanical stimuli, useful in sensing applications (Song et al., 2015).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level to produce a certain effect. This is often studied in the context of bioactive compounds, which can interact with biological molecules in the body to produce therapeutic effects. The specific mechanism of action for this compound is not available in the retrieved data .
Safety and Hazards
The safety and hazards of a compound refer to its potential to cause harm to humans, animals, or the environment. This can include toxicity information, handling precautions, and disposal guidelines. The specific safety and hazards information for this compound is not available in the retrieved data .
Zukünftige Richtungen
The future directions for research on this compound could involve further studies to fully elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to determine its safety profile and potential applications .
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F2N2O5/c1-4-29-19-10-13(5-7-17(19)30-21(22)23)9-14(12-24)20(26)25-15-6-8-16(27-2)18(11-15)28-3/h5-11,21H,4H2,1-3H3,(H,25,26)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHOOTWSQLNFQD-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)OC)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

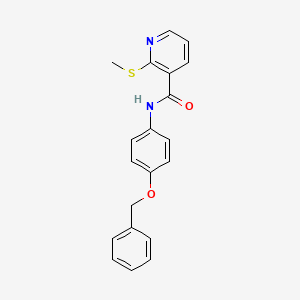

![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide](/img/structure/B2435425.png)

![N-isobutyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2435429.png)
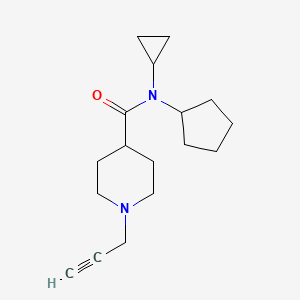
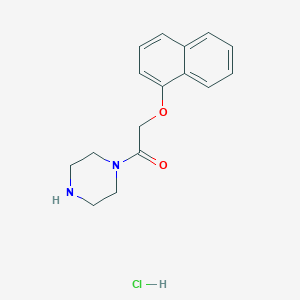
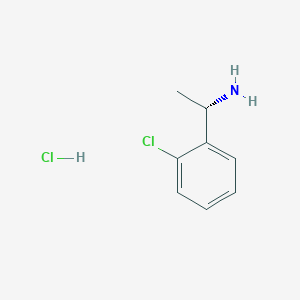
![N-(3,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2435439.png)
![[5-(4-Methylanilino)-2H-triazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B2435440.png)
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methoxybenzenecarboxamide](/img/structure/B2435441.png)
